2H,3H,4H-pyrano[2,3-c]pyridin-4-ol
Description
2H,3H,4H-Pyrano[2,3-c]pyridin-4-ol is a fused heterocyclic compound featuring a pyran ring (oxygen-containing six-membered ring) fused to a pyridine ring (nitrogen-containing aromatic ring) at the [2,3-c] positions. The numbering indicates that the pyran oxygen is at position 1, and the pyridine nitrogen is at position 3. The "4-ol" suffix denotes a hydroxyl group at the 4-position of the pyran ring. The 2H,3H,4H designation reflects partial hydrogenation of the pyran ring, resulting in a dihydro structure (Figure 1).
These analogs share similar synthetic strategies, such as multi-component reactions (MCRs) and catalytic methods, and exhibit diverse pharmacological activities .
Properties
CAS No. |
2253631-79-5 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol typically involves the reaction of pyridine derivatives with suitable reagents under controlled conditions. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the desired pyrano[2,3-c]pyridin-4-ol structure .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine or pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-c]pyridin-4-ol derivatives, which can have different functional groups attached to the pyridine or pyran rings .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups, making it a versatile intermediate in organic synthesis. Common reactions include oxidation to form pyridine-N-oxide derivatives and substitution reactions to introduce different functional groups into the pyridine or pyran rings .
Catalysis
- The compound has been investigated for its catalytic properties in synthetic organic chemistry. For instance, it has been used in reactions involving the formation of tetrahydrobenzo[b]pyran and other derivatives through catalysis with metal complexes .
Biological Applications
Anticancer Activity
- Research indicates that derivatives of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including glioblastoma and triple-negative breast cancer (TNBC), with selective toxicity towards cancer cells .
| Compound | Cell Line | EC50 (µM) | Remarks |
|---|---|---|---|
| 4j | Glioblastoma | <10 | Selective toxicity towards cancer cells |
| 2e | TNBC MDA-MB-231 | 13 | Reduced tumor size in vivo |
Mechanism of Action
- The anticancer effects are attributed to the compound's ability to inhibit specific kinases involved in oncogenic signaling pathways, such as the AKT pathway. This interaction modulates key biological processes related to cell proliferation and survival .
Antimicrobial Properties
- Preliminary studies suggest that 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol may possess antimicrobial properties. Although the specific mechanisms are not fully elucidated, its potential as an antimicrobial agent is being explored .
Medical Applications
Therapeutic Potential
- The compound is under investigation for its potential therapeutic applications beyond oncology. Its interactions with biological targets make it a candidate for drug development aimed at various diseases. The ongoing research focuses on elucidating its full pharmacological profile and therapeutic index .
Industrial Applications
Material Development
- In industrial settings, 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol is utilized in the development of new materials and chemical processes. Its unique chemical properties facilitate innovations in material science and engineering .
Case Studies
Glioma Treatment
- A derivative of this compound has shown promising results in inhibiting neurosphere formation in patient-derived glioma stem cells. This suggests its potential as a targeted therapy for glioblastoma patients .
Triple-Negative Breast Cancer (TNBC)
- Compounds derived from this scaffold have demonstrated significant growth inhibition in TNBC cell lines while sparing non-tumorigenic cells. This highlights the compound's favorable therapeutic index and potential for clinical application .
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The hydroxyl group at position 4 distinguishes 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol from analogs with ketone (e.g., 4H-pyrano[2,3-c]pyrazol-4-one) or cyano substituents.
Table 1: Key Structural Differences Among Analogs
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Q & A
Q. How do computational models enhance understanding of its reactivity?
- Methodological Answer : DFT simulations map electron density to predict regioselectivity in alkylation or halogenation. Molecular dynamics (MD) simulations model solvent interactions, while QSAR models correlate substituents with bioactivity .
Key Research Challenges
- Stereochemical Control : Achieving enantioselectivity in asymmetric synthesis remains unresolved. Chiral catalysts (e.g., organocatalysts) are under investigation .
- Scalability : Transitioning from batch to continuous flow reactors for industrial-scale production requires optimization of residence time and catalyst recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
